Chloro(2,2-diphenylethenyl)mercury
Description
Properties
CAS No. |
24522-19-8 |
|---|---|
Molecular Formula |
C14H11ClHg |
Molecular Weight |
415.28 g/mol |
IUPAC Name |
chloro(2,2-diphenylethenyl)mercury |
InChI |
InChI=1S/C14H11.ClH.Hg/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;;/h1-11H;1H;/q;;+1/p-1 |
InChI Key |
MGWSQVFFZOMMBF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=C[Hg]Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,2-diphenylethenyl)mercury typically involves the reaction of mercury(II) chloride with 2,2-diphenylethylene in the presence of a suitable solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
HgCl2+C6H5C=C(C6H5)→ClHgC(C6H5)=C(C6H5)
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the synthesis in a laboratory setting can be scaled up with appropriate safety measures and equipment.
Chemical Reactions Analysis
Types of Reactions
Chloro(2,2-diphenylethenyl)mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The double bond in the 2,2-diphenylethenyl group can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace the chloro group with an iodide.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Addition: Hydrogenation can be performed using a palladium catalyst to add hydrogen across the double bond.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield iodo(2,2-diphenylethenyl)mercury.
Scientific Research Applications
Chloro(2,2-diphenylethenyl)mercury has several applications in scientific research:
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: Although less common, it can be used in studies related to mercury’s biological effects and interactions.
Mechanism of Action
The mechanism by which Chloro(2,2-diphenylethenyl)mercury exerts its effects is primarily through its ability to form stable complexes with various organic and inorganic molecules. The mercury atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural and physicochemical differences between Chloro(2,2-diphenylethenyl)mercury and key analogs:
Reactivity and Stability
- Hg-Cl Bond Stability : The 2,2-diphenylethenyl group stabilizes the Hg center via resonance, reducing electrophilicity compared to aliphatic analogs like Chloro(2-phenylethyl)mercury. This decreases susceptibility to nucleophilic attack .
- Demercuration : this compound undergoes demercuration with S₂Cl₂ to yield chloroalkenes, similar to furyl/thienyl mercurials . However, its bulky substituent slows reaction kinetics compared to Chloro(furan-3-yl)mercury.
- Thermal Stability : The conjugated diphenylethenyl group enhances thermal stability, whereas Chloro(2-phenylethyl)mercury decomposes at lower temperatures due to weaker C-Hg bonds .
Toxicity and Environmental Impact
All listed compounds are highly toxic, with mercury bioaccumulation posing risks to ecosystems. This compound’s lower solubility in water (due to aromatic hydrophobicity) may reduce acute aquatic toxicity but increase persistence in sediments. In contrast, Chloro(2-methoxyethyl)mercury (CAS 7401-91-4) is more water-soluble, leading to higher mobility in environmental systems .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Chloro(2,2-diphenylethenyl)mercury, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves mercury(II) chloride reacting with 2,2-diphenylethenyl precursors (e.g., Grignard reagents or organolithium compounds) under inert atmospheres. Optimization includes controlling stoichiometry (e.g., 1:1 HgCl₂ to organometallic reagent), solvent choice (dry THF or diethyl ether), and temperature (0–25°C). Purity can be enhanced via recrystallization from toluene or column chromatography. Reaction progress is monitored by TLC or NMR .
- Key Data : Thermochemical studies of analogous mercury diphenyl compounds (e.g., ΔH° formation = 143 kJ/mol) inform reaction enthalpy calculations .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer :
- X-ray crystallography : Resolves Hg-C and Hg-Cl bond lengths (typically ~2.05–2.10 Å and ~2.30 Å, respectively) and confirms tetrahedral geometry .
- NMR : and NMR identify aromatic and vinyl proton environments. NMR (e.g., δ ~ -800 to -1000 ppm) confirms mercury coordination .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M-Cl]⁺) and isotopic patterns characteristic of mercury .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Containment : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation/contact. Double-glove with nitrile or neoprene.
- Decontamination : Mercury spills require immediate treatment with sulfur powder or activated charcoal to immobilize residues.
- Waste disposal : Collect in amber glass bottles labeled for hazardous mercury waste, following EPA/OSHA guidelines .
Advanced Research Questions
Q. How does this compound participate in cross-coupling reactions, and what mechanistic insights exist?
- Methodological Answer : The compound acts as a transmetallation agent in Stille or Suzuki-Miyaura couplings. Mechanistic studies (e.g., DFT calculations) reveal that the Hg-Cl bond undergoes oxidative addition to Pd(0), forming Pd-Hg intermediates. Kinetic isotope effects (KIEs) and Hammett plots quantify electronic effects of substituents on the diphenylethenyl group .
- Data Contradiction : Discrepancies in reaction yields (e.g., 60–85%) may arise from Hg-Pd intermediate stability; replicate experiments under varied Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) are recommended .
Q. What computational models predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/LANL2DZ level calculates frontier orbitals (HOMO-LUMO gap ~3.2 eV), correlating with UV-Vis absorption maxima (~320 nm). Charge distribution maps show electron density localized on the vinyl group, explaining nucleophilic reactivity .
- Validation : Compare computed IR spectra (e.g., Hg-Cl stretch ~280 cm⁻¹) with experimental FT-IR to refine basis sets .
Q. How can researchers resolve contradictions in spectroscopic data for mercury-vinyl complexes?
- Methodological Answer :
- Multi-technique validation : Combine NMR with EXAFS to confirm coordination geometry.
- Isotopic labeling : Synthesize -labeled analogs to distinguish overlapping signals in crowded spectra.
- Error analysis : Statistically assess batch-to-batch variability (e.g., ANOVA) for purity-driven discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
